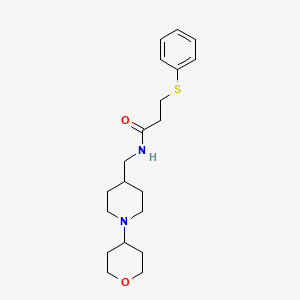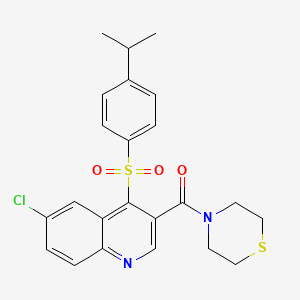
2-Acetamidophenyl 2-nitrobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamidophenyl 2-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C14H12N2O6S and a molecular weight of 336.32. It is a type of organosulfur compound with sulfur–nitrogen bonds, which have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
Synthesis Analysis
The synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has been a topic of interest in recent years . The oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .科学的研究の応用
Chemical Modification of Membranes
Studies have indicated the role of various amino-reactive and sulfhydryl reactive reagents in modulating ion permeability in human red blood cells. Reagents such as 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid and 1-fluoro-2,4-dinitrobenzene affect anion and cation permeability by interacting with membrane proteins. These modifications highlight the potential for targeted chemical interventions in cellular processes, providing a basis for further research into drug delivery systems and the treatment of diseases associated with membrane transport dysfunction (Knauf & Rothstein, 1971).
Mechanistic Studies of Decomposition
The electrochemical reduction and subsequent decomposition of halonitrobenzenes have been explored, shedding light on the mechanisms underlying the formation of anion radicals from such compounds. These findings contribute to a deeper understanding of electrochemical processes and could inform the development of new synthetic methodologies for chemical production (Lawless & Hawley, 1969).
Microwave-assisted Synthesis
Microwave-assisted synthetic approaches utilizing manganese(III) acetate for oxidative cyclizations have demonstrated efficient routes to produce compounds with potential pharmaceutical applications. This highlights the utility of microwave irradiation in enhancing reaction rates and yields, which can be particularly useful in the rapid synthesis of complex molecules (Curti, Crozet, & Vanelle, 2009).
Synthesis of Diarylacetylenes
The Smiles rearrangement has been employed in the synthesis of nitrophenyl arylacetylenes, demonstrating the versatility of nitrobenzyl benzothiazol-2-yl sulfones and nitrobenzyl 1-phenyl-1H-tetrazol-5-yl sulfones as intermediates. Such methodologies offer new avenues for constructing molecules with potential for material science applications and pharmaceutical research (Bujok & Mąkosza, 2019).
Photocatalytic Degradation Studies
The photocatalytic degradation of acetaminophen using TiO2 nanoparticles under UV light has been investigated, providing insights into environmental remediation techniques. The study demonstrates the effectiveness of photocatalytic processes in degrading pharmaceutical contaminants, offering potential solutions for water purification (Jallouli et al., 2017).
特性
IUPAC Name |
(2-acetamidophenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-10(17)15-11-6-2-4-8-13(11)22-23(20,21)14-9-5-3-7-12(14)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKBSZVQWXGZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 2-nitrobenzene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2977352.png)
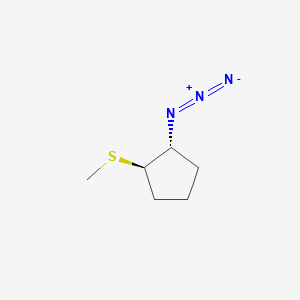
![N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2977355.png)
![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2977356.png)


![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2977360.png)
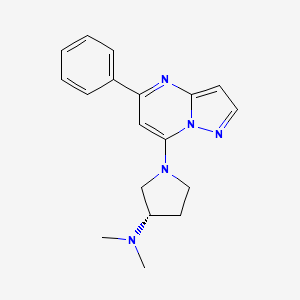
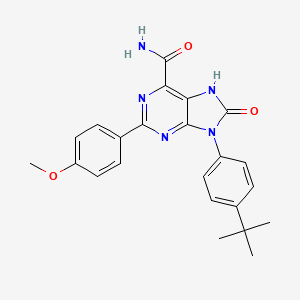
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)
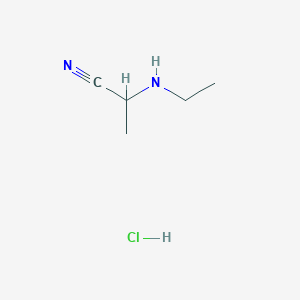
![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)
